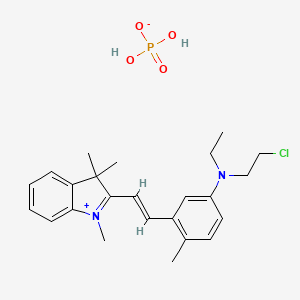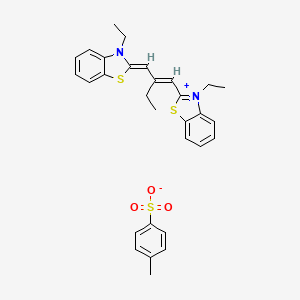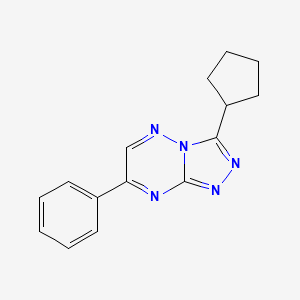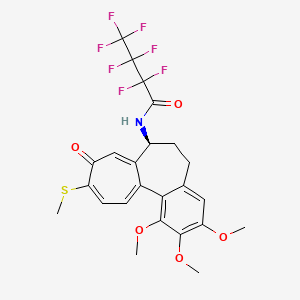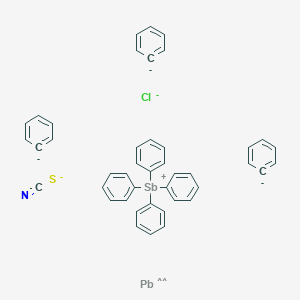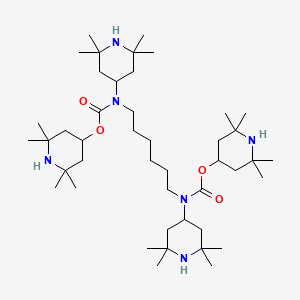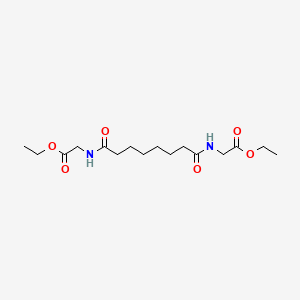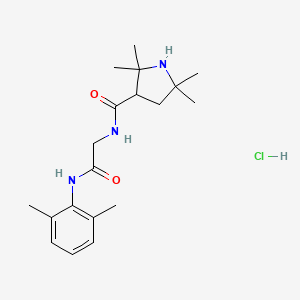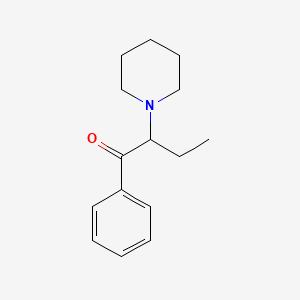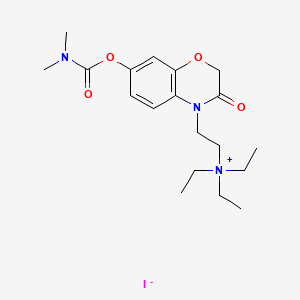
Ammonium, (2-(7-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(7-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) is a complex organic compound with significant applications in various scientific fields. This compound features a benzoxazine ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The benzoxazine ring is known to interact with various proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- Flumioxazin
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylcarbamate ester and the iodide ion further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
97050-99-2 |
|---|---|
Molecular Formula |
C19H30IN3O4 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[7-(dimethylcarbamoyloxy)-3-oxo-1,4-benzoxazin-4-yl]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H30N3O4.HI/c1-6-22(7-2,8-3)12-11-21-16-10-9-15(26-19(24)20(4)5)13-17(16)25-14-18(21)23;/h9-10,13H,6-8,11-12,14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MXBBKCOUJMIAKM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCN1C(=O)COC2=C1C=CC(=C2)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

